Chemical structure and properties of N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide
Chemical structure and properties of N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide
An In-depth Technical Guide to N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide: Structure, Synthesis, and Therapeutic Potential
Executive Summary
N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide is a synthetic compound featuring a core thioacetamide structure, a class of molecules gaining significant traction in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, intended for researchers and drug development professionals. We delineate its chemical architecture, propose a robust synthetic pathway, and outline a complete characterization workflow. Drawing from extensive literature on related thioacetamide and acetamide derivatives, we postulate a strong scientific rationale for its investigation as a therapeutic agent, particularly as a metalloenzyme inhibitor. This document serves as a foundational resource, integrating established chemical principles with forward-looking applications to guide future research and development efforts.
Introduction
The acetamide functional group is a cornerstone of numerous therapeutic agents, valued for its role in molecular recognition and its metabolic stability.[1][2] When integrated with a thioether linkage, as in the N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide scaffold, the resulting molecule gains unique physicochemical and pharmacological properties. The presence of a sulfur atom is particularly noteworthy, as sulfur-containing functional groups are found in a wide array of FDA-approved medications and are known to engage with biological targets, especially metalloenzymes, through coordination with metal ions.[2][3]
This guide provides a detailed exploration of N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide. While specific data on this exact molecule is not extensively published, its structure represents a logical convergence of two well-studied pharmacophores: the N-aryl acetamide and the aryl thioether. By dissecting its constituent parts and leveraging established synthetic methodologies, we can construct a reliable profile for this compound and propose a clear path for its investigation.
Molecular Structure and Physicochemical Properties
Chemical Structure Analysis
The molecule consists of three key components:
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4-Ethylaniline Moiety: Provides a hydrophobic aromatic surface for potential π-π stacking or hydrophobic interactions within a protein binding pocket. The ethyl group offers a small, lipophilic extension.
-
Acetamide Linker: A central, rigidifying feature containing a carbonyl oxygen and an amide proton, both capable of acting as hydrogen bond acceptors and donors, respectively. This is critical for target engagement.
-
Phenylsulfanyl (Thioether) Group: Introduces a flexible, sulfur-containing side chain. The sulfur atom can act as a soft nucleophile and, crucially, as a potential coordinating ligand for metal ions (e.g., Zn²⁺) in enzyme active sites.[3]
(Simplified representation of N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide)
Predicted Physicochemical Properties
The following table summarizes the predicted properties based on computational models and data from structurally similar compounds. These values are essential for planning experimental work, including solvent selection and purification strategies.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₆H₁₇NOS | Defines the elemental composition and exact mass. |
| Molecular Weight | 271.38 g/mol | Influences diffusion rates and membrane permeability. |
| LogP (Octanol/Water) | ~3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Hydrogen Bond Donors | 1 (Amide N-H) | Key interaction point for binding to protein targets. |
| Hydrogen Bond Acceptors | 2 (Carbonyl O, Sulfide S) | Provides additional points for molecular recognition. |
| Polar Surface Area | ~50-60 Ų | Affects solubility and transport properties across biological membranes. |
Synthesis and Characterization
While a specific published synthesis for this molecule is not available, a robust and logical two-step pathway can be proposed based on fundamental amide and thioether formation reactions.[][5]
Rationale for Proposed Synthetic Pathway
The chosen pathway is a convergent synthesis that first establishes the stable amide bond, followed by the introduction of the phenylsulfanyl group via nucleophilic substitution. This approach is advantageous because the starting materials are commercially available, and the reaction conditions are standard in organic synthesis, minimizing the need for specialized equipment. The formation of the C-S bond is a well-established transformation, typically proceeding with high yield.
Detailed Experimental Protocol: Synthesis
This protocol describes a self-validating system, where successful isolation and characterization of the intermediate in Step 1 confirms the viability of the subsequent transformation.
Step 1: Synthesis of 2-chloro-N-(4-ethylphenyl)acetamide
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Reagent Preparation: In a fume hood, dissolve 4-ethylaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Reaction Setup: Cool the flask to 0 °C in an ice bath.
-
Acylation: Add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-ethylaniline spot is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water to yield the intermediate as a white solid.
Step 2: Synthesis of N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide
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Reagent Preparation: Dissolve the 2-chloro-N-(4-ethylphenyl)acetamide intermediate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Nucleophile Addition: Add thiophenol (benzenethiol, 1.1 eq) to the solution, followed by a mild base such as potassium carbonate (K₂CO₃, 1.5 eq) to deprotonate the thiol.
-
Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. A precipitate should form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The final product, N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide, can be further purified by column chromatography on silica gel or by recrystallization.
Characterization Workflow
A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound.
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Chromatography (TLC/HPLC): To assess purity and determine the optimal conditions for preparative chromatography.
-
Mass Spectrometry (MS): To confirm the molecular weight. High-resolution mass spectrometry (HRMS) should be used to verify the elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for elucidating the exact chemical structure by identifying the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the N-H bond, the C=O of the amide, and C-S stretching.
Predicted Spectroscopic Data
The following tables provide predicted chemical shifts (δ) for the key protons and carbons, which are invaluable for interpreting experimental spectra.
Table: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.0 - 8.5 | Broad Singlet | 1H | NH |
| ~7.2 - 7.5 | Multiplet | 7H | Aromatic CH (Phenylsulfanyl & 2 protons of Ethylphenyl) |
| ~7.1 | Doublet | 2H | Aromatic CH (2 protons of Ethylphenyl) |
| ~3.8 | Singlet | 2H | S-CH₂ -C=O |
| ~2.6 | Quartet | 2H | Ph-CH₂ -CH₃ |
| ~1.2 | Triplet | 3H | Ph-CH₂-CH₃ |
Table: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~168 | C =O (Amide) |
| ~140 | Aromatic C (quaternary, attached to ethyl) |
| ~136 | Aromatic C (quaternary, attached to N) |
| ~134 | Aromatic C (quaternary, attached to S) |
| ~130 | Aromatic C H (phenylsulfanyl) |
| ~129 | Aromatic C H (phenylsulfanyl & ethylphenyl) |
| ~127 | Aromatic C H (phenylsulfanyl) |
| ~121 | Aromatic C H (ethylphenyl) |
| ~38 | S-C H₂-C=O |
| ~28 | Ph-C H₂-CH₃ |
| ~16 | Ph-CH₂-C H₃ |
Scientific Rationale and Potential Biological Activity
The Thioacetamide Moiety in Drug Design
Thioacetamide derivatives have emerged as a promising class of compounds with diverse biological activities. A significant body of research highlights their potential as inhibitors of metallo-β-lactamases (MβLs), enzymes that confer antibiotic resistance to bacteria by hydrolyzing β-lactam antibiotics.[3] The proposed mechanism involves the sulfur atom of the thioacetamide coordinating to the zinc ions in the MβL active site, displacing a key water molecule and inactivating the enzyme.[3] This specific mode of action makes the thioacetamide scaffold a prime candidate for developing agents to combat drug-resistant infections. Furthermore, related structures have shown potent algicidal and antibacterial activities.[6][7][8]
Hypothesis: Potential as a Metalloenzyme Inhibitor
Based on the established activity of related compounds, we hypothesize that N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide can function as an inhibitor of zinc-dependent metalloenzymes. The phenylsulfanyl group provides a scaffold that positions the crucial amide and sulfur atoms for interaction with an enzyme active site. The sulfur atom is positioned to directly coordinate with a catalytic zinc ion.
Proposed Preclinical Evaluation Workflow
To validate the hypothesis, a systematic preclinical evaluation is required. An in vitro enzyme inhibition assay is the logical first step.
Rationale for Target Selection
Metallo-β-lactamases (e.g., ImiS, VIM-2) are excellent initial targets due to the extensive literature supporting the inhibitory potential of thioacetamides against them.[3] These enzymes are clinically relevant, and established assay protocols are readily available, providing a clear and efficient path to generating initial proof-of-concept data.
Protocol: In Vitro Metallo-β-Lactamase (MβL) Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant MβL enzyme in an appropriate assay buffer (e.g., HEPES buffer with ZnSO₄).
-
Prepare a stock solution of a chromogenic β-lactam substrate (e.g., CENTA or nitrocefin).
-
Prepare serial dilutions of N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (a known MβL inhibitor) and a negative control (DMSO vehicle).
-
Add the MβL enzyme to all wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance over time using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Data Interpretation and Self-Validation
-
Trustworthiness: The inclusion of positive and negative controls is essential for validating the assay's performance. The positive control ensures the assay can detect inhibition, while the negative control confirms that the solvent (DMSO) does not interfere with the enzyme activity.
-
Causality: A clear dose-dependent inhibition curve provides strong evidence that the observed effect is directly caused by the test compound. A low IC₅₀ value (e.g., in the micromolar or nanomolar range) would confirm the initial hypothesis and justify further investigation into the compound's mechanism of action and potential therapeutic utility.
Conclusion and Future Directions
N-(4-ethylphenyl)-2-(phenylsulfanyl)acetamide is a molecule of significant interest, positioned at the intersection of well-validated pharmacophores. This guide has established its structural and physicochemical profile, provided a detailed and practical route for its synthesis and characterization, and presented a compelling, evidence-based hypothesis for its biological activity as a metalloenzyme inhibitor.
The proposed preclinical workflow offers a clear and immediate path to test this hypothesis. Positive results from these initial screens would warrant further studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the ethylphenyl and phenylsulfanyl rings to optimize potency and selectivity.
-
Mechanism of Action Studies: To confirm the mode of inhibition and its reversibility.
-
Cell-based and In Vivo Studies: To evaluate efficacy in more complex biological systems.
This compound represents a promising starting point for the development of novel therapeutics, particularly in the fight against antibiotic resistance.
References
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Wang, D., et al. (2020). Synthesis and Bioactivity of Thiazolethioacetamides as Potential Metallo-β-Lactamase Inhibitors. Molecules, 25(21), 5089. Available at: [Link]
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Huang, S., et al. (2024). Design, Synthesis, and Mode of Action of Thioacetamide Derivatives as the Algicide Candidate Based on Active Substructure Splicing Strategy. Journal of Agricultural and Food Chemistry, 72(14), 6345–6357. Available at: [Link]
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Huang, S., et al. (2024). Design, Synthesis, and Mode of Action of Thioacetamide Derivatives as the Algicide Candidate Based on Active Substructure Splicing Strategy. PubMed, 38501582. Available at: [Link]
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Kumar, A., et al. (2022). Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli. Molecules, 27(5), 1543. Available at: [Link]
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Huang, S., et al. (2024). Design, Synthesis, and Mode of Action of Thioacetamide Derivatives as the Algicide Candidate Based on Active Substructure Splicing Strategy. ResearchGate. Available at: [Link]
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Mohamed-Ezzat, R. A., Kariuki, B. M., & Elgemeie, G. H. (2024). Synthesis and crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 4), 392–395. Available at: [Link]
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Cadoni, R. (2014). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. Università di Sassari. Available at: [Link]
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Sharma, S., et al. (2021). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Indian Journal of Pharmaceutical Education and Research, 55(2), 60-70. Available at: [Link]
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